molecular formula C9H9N3 B3239644 Quinoline-2,5-diamine CAS No. 1421314-22-8

Quinoline-2,5-diamine

Cat. No. B3239644
CAS RN: 1421314-22-8
M. Wt: 159.19 g/mol
InChI Key: ANOKSOJDHQMKIW-UHFFFAOYSA-N
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Description

Quinoline-2,5-diamine is a nitrogen-containing heterocyclic compound. It consists of a benzene ring fused with a pyridine ring, resulting in a bicyclic structure. The nitrogen atom at position 2 and the amino group at position 5 define its core framework .


Synthesis Analysis

  • Dehydration and oxidation : The cyclic intermediate is dehydrated and oxidized to form quinoline .

Additionally, a nickel-catalyzed sequential dehydrogenation and condensation process enables sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols .


Molecular Structure Analysis

The molecular structure of this compound features a benzene ring fused with a pyridine ring. The nitrogen atom at position 2 and the amino group at position 5 are crucial for its bioactivity .


Chemical Reactions Analysis

  • Hydroamination and hydroarylation : These intramolecular reactions utilize main group metal Lewis acids (such as stannic chloride or indium chloride) to form quinoline derivatives .
  • Dehydrogenation : Various methods, including heterogeneous cobalt oxide and o-quinone-based catalysts, enable the conversion of tetrahydroquinolines to quinolines .
  • Copper-catalyzed activation : This method transforms N-heterocyclic N-oxides into quinolines using Hantzsch esters as reductants .

Physical And Chemical Properties Analysis

  • Biological activity : this compound serves as a pharmacophore with substantial benefits in medicinal chemistry research .

Mechanism of Action

Quinolines exhibit diverse pharmacological activities due to their interactions with biological targets. Their efficacy often depends on substituents at positions 7 and 8, which influence intracellular penetration and efflux protein efficiency .

Future Directions

Given the wealth of information on quinoline and its derivatives, medicinal chemists have an opportunity to explore more biomolecular quinolines for future drug development .

: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review

properties

IUPAC Name

quinoline-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOKSOJDHQMKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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